molecular formula C8H11NO3 B13348509 3-(2-Ethyloxazol-4-yl)propanoic acid

3-(2-Ethyloxazol-4-yl)propanoic acid

Cat. No.: B13348509
M. Wt: 169.18 g/mol
InChI Key: VOXMQGHRORXFRE-UHFFFAOYSA-N
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Description

3-(2-Ethyloxazol-4-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common synthetic route starts with the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone to form the oxazole ring. The reaction conditions often involve the use of a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyloxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce oxazoline derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Ethyloxazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to various receptors, enzymes, or proteins, modulating their activity. For example, it has been shown to possess a potent triple-acting PPARα, -γ, and -δ agonist profile, which means it can activate these receptors and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with a similar oxazole structure.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

3-(2-Ethyloxazol-4-yl)propanoic acid is unique due to its specific structure and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to act as a triple-acting PPAR agonist sets it apart from other oxazole derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(2-ethyl-1,3-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-2-7-9-6(5-12-7)3-4-8(10)11/h5H,2-4H2,1H3,(H,10,11)

InChI Key

VOXMQGHRORXFRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CO1)CCC(=O)O

Origin of Product

United States

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